molecular formula C12H12N2O3 B8513994 5-Cyclopentyl-4-hydroxy-2-nitrobenzonitrile

5-Cyclopentyl-4-hydroxy-2-nitrobenzonitrile

Cat. No. B8513994
M. Wt: 232.23 g/mol
InChI Key: WZHREQDDCRHSQI-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To a microwave vial charged with 4-bromo-2-cyclopentyl-5-nitrophenyl methyl carbonate (102 mg, 0.29 mmol), zinc cyanide (35 mg, 0.30 mmol) and Pd(PPh3)4 (21 mg, 0.02 mmol) under an N2 atmosphere was added DMF (500 μL). The reaction was heated under microwave irradiation at 130° C. for 30 min. The reaction was quenched with saturated aqueous Na2CO3 and extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to yield a brown oil. Purification by silica gel chromatography (0-15% ethyl acetate/hexanes) afforded 5-cyclopentyl-4-hydroxy-2-nitrobenzonitrile as a light yellow solid (40 mg, 58% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 11.62 (s, 1H), 7.84 (s, 1H), 7.70 (s, 1H), 3.29-3.24 (m, 1H), 1.99-1.93 (m, 2H), 1.78-1.76 (m, 2H), 1.66-1.57 (m, 4H).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
21 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(OC)[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6](Br)=[CH:5][C:4]=1[CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.[CH3:21][N:22](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:13]1([C:4]2[C:3]([OH:2])=[CH:8][C:7]([N+:9]([O-:11])=[O:10])=[C:6]([CH:5]=2)[C:21]#[N:22])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:2.3.4,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])Br)C1CCCC1)(OC)=O
Name
zinc cyanide
Quantity
35 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
21 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-15% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1C(=CC(=C(C#N)C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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